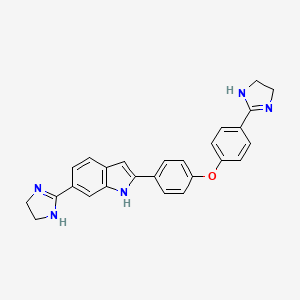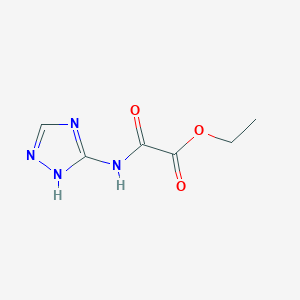
ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. These interactions can modulate enzyme activities, receptor functions, and cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate can be compared with other triazole derivatives such as:
- Ethyl 2-((1H-1,2,3-triazol-4-yl)amino)-2-oxoacetate
- Ethyl 2-((1H-1,2,4-triazol-3-yl)amino)-2-oxoacetate
- Ethyl 2-((1H-1,2,3-triazol-5-yl)amino)-2-oxoacetate
These compounds share similar structural features but differ in the position of nitrogen atoms within the triazole ring.
Propriétés
Numéro CAS |
13581-64-1 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
ethyl 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetate |
InChI |
InChI=1S/C6H8N4O3/c1-2-13-5(12)4(11)9-6-7-3-8-10-6/h3H,2H2,1H3,(H2,7,8,9,10,11) |
Clé InChI |
QWRCBKZTRVMCCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


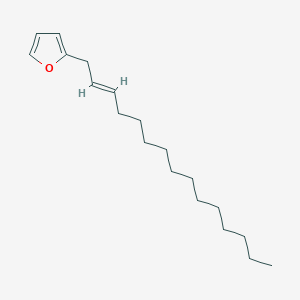

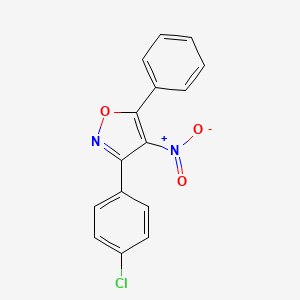
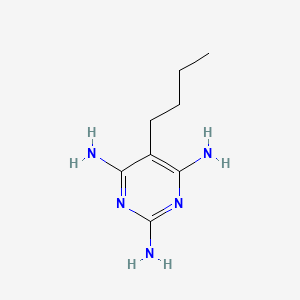

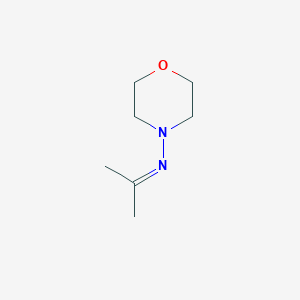



![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)


